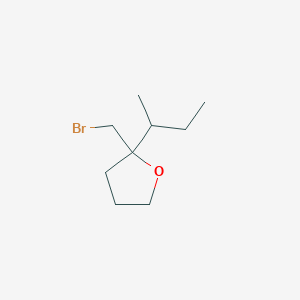

2-(Bromomethyl)-2-(butan-2-yl)oxolane

Beschreibung

2-(Bromomethyl)-2-(butan-2-yl)oxolane is a brominated cyclic ether featuring a tetrahydrofuran (oxolane) backbone substituted with a bromomethyl group and a branched butan-2-yl group at the 2-position. Bromomethyl groups are known for their utility as alkylating agents in organic synthesis, while the butan-2-yl substituent may introduce steric hindrance and influence solubility or stability .

Eigenschaften

Molekularformel |

C9H17BrO |

|---|---|

Molekulargewicht |

221.13 g/mol |

IUPAC-Name |

2-(bromomethyl)-2-butan-2-yloxolane |

InChI |

InChI=1S/C9H17BrO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

JAFFOMUATMCFFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1(CCCO1)CBr |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(Bromomethyl)-2-(butan-2-yl)oxolane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group, which enhances its reactivity and makes it a candidate for various pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-2-(butan-2-yl)oxolane can be represented as CHBrO. Its structure includes a five-membered oxolane (tetrahydrofuran) ring with a bromomethyl substituent, which plays a significant role in its reactivity and biological interactions.

The primary mechanism of action for 2-(Bromomethyl)-2-(butan-2-yl)oxolane involves its ability to act as an alkylating agent . The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to interact with various biological nucleophiles such as amines and thiols. This reactivity can lead to modifications in proteins and enzymes, potentially altering their activity and function .

Molecular Targets

- Nucleophilic Substitution : The compound targets nucleophiles such as hydroxide ions and alkoxide ions.

- Enzyme Interaction : It may interact with specific enzymes, leading to changes in metabolic pathways and cellular processes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 2-(Bromomethyl)-2-(butan-2-yl)oxolane. These studies often utilize derivatives that share structural similarities:

- In Vitro Studies : Compounds with similar bromomethyl groups have shown activity against various bacterial strains, suggesting that 2-(Bromomethyl)-2-(butan-2-yl)oxolane may also possess antimicrobial properties.

- Case Study : A derivative demonstrated significant inhibition of Staphylococcus aureus with an IC value comparable to standard antibiotics .

Anticancer Activity

The potential anticancer effects of 2-(Bromomethyl)-2-(butan-2-yl)oxolane have been explored through various assays:

- Cell Line Studies : In studies involving cancer cell lines, compounds with similar structures exhibited cytotoxic effects, leading to cell death through apoptosis.

- Mechanistic Insights : The alkylation of DNA or proteins by the compound may disrupt cellular functions, contributing to its anticancer activity .

Data Summary

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2-(Bromomethyl)-2-(butan-2-yl)oxolane serves as a versatile building block in organic synthesis. Its bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.

Key Synthetic Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of new compounds. This property is exploited in the preparation of polyfunctionalized heterocycles.

- Formation of Heterocycles : The compound can be used to synthesize five and six-membered heterocycles, which are important in pharmaceuticals and agrochemicals.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of 2-(Bromomethyl)-2-(butan-2-yl)oxolane can be modified to enhance their biological activity against cancer cells. For instance, compounds derived from this oxolane have shown promising results in inhibiting the growth of various cancer cell lines through targeted interactions with specific biological pathways .

- Antimicrobial Activity : In a study focused on developing new antimicrobial agents, modifications of 2-(Bromomethyl)-2-(butan-2-yl)oxolane were evaluated for their effectiveness against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in treating infections .

- Pharmacological Studies : The compound's ability to act as an alkylating agent has been investigated for its pharmacological implications. By forming covalent bonds with nucleophilic sites on proteins and nucleic acids, it may alter biological functions, leading to therapeutic effects.

Comprehensive Data Table

The following table summarizes the key synthetic applications and biological activities associated with 2-(Bromomethyl)-2-(butan-2-yl)oxolane:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Bromomethyl)-2-(butan-2-yl)oxolane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of a preformed oxolane derivative. For example, nucleophilic substitution using HBr or PBr₃ on a hydroxyl- or methoxy-substituted precursor. Reaction efficiency is improved by using anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalytic Lewis acids (e.g., ZnBr₂). Optimization should include monitoring by TLC or GC-MS to minimize side reactions .

- Key Parameters :

| Variable | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous THF/DCM |

| Catalyst | ZnBr₂ (5–10 mol%) |

Q. Which spectroscopic techniques are critical for characterizing 2-(Bromomethyl)-2-(butan-2-yl)oxolane?

- 1H/13C NMR : Identify the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and butan-2-yl substituent (δ ~1.0–1.5 ppm for CH₃). Coupling constants (e.g., J = 6–8 Hz) confirm stereochemical arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₅BrO: calc. 218.03 g/mol).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (see structural analogs in ) .

Q. What safety protocols are essential when handling this compound?

- Hazards : Lachrymator, skin irritant, and moisture-sensitive.

- Precautions : Use in a fume hood with nitrile gloves and eye protection. Store under inert gas (N₂/Ar) at 2–8°C. Quench residual bromide with NaHCO₃ .

Advanced Research Questions

Q. How does steric hindrance from the butan-2-yl group influence nucleophilic substitution kinetics?

- Mechanistic Insight : The branched butan-2-yl group creates steric bulk, slowing SN2 reactions but favoring SN1 pathways in polar solvents. Kinetic studies (e.g., using NaN₃ in DMSO) show rate reductions of 30–50% compared to linear alkyl analogs. Solvent polarity and counterion effects (e.g., K⁺ vs. Li⁺) further modulate reactivity .

Q. How can competing elimination pathways be suppressed during reactions with strong bases?

- Strategies :

- Use bulky, non-nucleophilic bases (e.g., DBU) to minimize β-hydrogen abstraction.

- Lower reaction temperatures (−20°C) and employ high-polarity solvents (DMF) to disfavor E2 mechanisms .

- Validation : Monitor byproduct formation via GC-MS or ¹H NMR (e.g., alkene peaks at δ 5.0–6.0 ppm).

Q. What computational tools predict regioselectivity in cross-coupling reactions involving this bromide?

- Approach : Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura or Negishi couplings. Molecular dynamics simulations model steric interactions between the oxolane ring and catalyst ligands (e.g., Pd(PPh₃)₄) .

Q. How do stereoelectronic effects of the oxolane ring impact the bromide’s leaving-group ability?

- Analysis : The electron-withdrawing nature of the oxygen atom polarizes the C-Br bond, enhancing leaving-group capacity. Compare with non-cyclic analogs using Hammett substituent constants (σ⁺) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for Grignard reactions with this compound?

- Factors : Variability arises from moisture sensitivity, substrate purity, or competing THF ring-opening. Reproduce experiments under strictly anhydrous conditions and validate reagent quality via Karl Fischer titration .

- Case Study : A 2022 study (Kanto Reagents) achieved 75% yield using freshly distilled Mg turnings, versus 45% in a 2020 report with commercial Mg chips .

Key Research Applications

- Organic Synthesis : Intermediate for complex heterocycles (e.g., pyrrolidines, piperidines) via alkylation or ring-opening reactions .

- Mechanistic Studies : Model substrate for SN1/SN2 competition experiments .

- Pharmaceutical Intermediates : Precursor to bioactive molecules (e.g., antiviral agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.